4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide
Description
Properties
IUPAC Name |
4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDWGOVNMCIHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide typically involves the condensation of appropriately labeled aldehydes with 4-amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.
Scientific Research Applications
Pharmaceutical Applications
4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide has demonstrated significant biological activity, particularly as an inhibitor of various pathogens. Its structure allows it to interact effectively with biological targets.
- Antimicrobial Activity : This compound has shown efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Its mechanism involves inhibiting bacterial enzymes critical for survival and proliferation .
- Antitumor Activity : Recent studies have explored the potential of this compound as a part of molecular hybrids designed for anticancer treatments. These hybrids combine sulfonamide structures with other pharmacophores to enhance cytotoxicity against cancer cell lines, including those from colon and breast cancers .
Electrochemical Applications
In the field of electrochemistry, this compound is utilized to modify electrode materials for enhanced analytical performance.
- Electrode Modification : The compound is used to modify pencil graphite electrodes for the simultaneous electrochemical quantification of catechol and hydroquinone. This modification significantly improves the detection limits and sensitivity of the electrodes, achieving detection limits of 3.15 μM for catechol and 0.6 μM for hydroquinone.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against Helicobacter pylori. The compound was tested in vitro against various strains, showing a dose-dependent inhibition of bacterial growth. The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains.
Case Study 2: Electrochemical Sensor Development
In another research project, scientists developed an electrochemical sensor using modified pencil graphite electrodes with this compound. The sensor was tested for its ability to detect catechol and hydroquinone in environmental samples. Results indicated that the modified electrodes provided high sensitivity and selectivity, making them suitable for real-time environmental monitoring applications.
Comparison Table of Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| This compound | Contains two diphenyl groups | Effective against Helicobacter pylori |
| Hydrochlorothiazide | Sulfonamide derivative with thiazide structure | Used primarily as a diuretic |
| 4-Amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide | Contains trichloroethenyl substituent | Enhanced antimicrobial activity |
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets within pathogens. For instance, it inhibits the activity of certain enzymes in Helicobacter pylori, disrupting essential metabolic pathways and leading to the pathogen’s death . The exact molecular targets and pathways may vary depending on the specific application and organism.
Comparison with Similar Compounds
Structural and Functional Analogues in Carbonic Anhydrase Inhibition
The benzene disulfonamide scaffold is a well-established pharmacophore for carbonic anhydrase (CA) inhibition. Key comparisons include:
Table 1: Inhibition Constants (KI) Against TvaCA2
Key Findings :
- The chloro and amino groups at positions 6 and 4, respectively, enhance CA inhibition compared to non-substituted analogs like compound 3 .
- Dichlorophenamide, a clinically used CA inhibitor, shares structural similarity (Tanimoto coefficient >0.7) but exhibits a twofold lower activity .
- Trifluoromethyl substitution (compound 11) shows moderate activity, suggesting that electron-withdrawing groups at position 6 modulate binding affinity .
N1,N3-Diaryl Substituted Benzene Disulfonamides
N1,N3-diaryl derivatives exhibit varied physicochemical properties depending on aryl substituents. Data from synthesized analogs include:
Table 2: Physical Properties of N1,N3-Diaryl Benzene-1,3-Disulfonamides
| Compound Name | Substituents | Melting Point (°C) | Key Spectral Data (1H NMR) |
|---|---|---|---|
| N1,N3-Bis(4-bromophenyl) derivative | Br (para) | 332 | δ 7.6–7.8 (d, aromatic H) |
| N1,N3-Bis(2,3-dimethylphenyl) derivative | CH3 (ortho, meta) | 305 | δ 2.2 (s, CH3), 7.1–7.3 (m, aryl H) |
| N1,N3-Di-o-tolyl derivative | CH3 (ortho) | 290 | δ 2.4 (s, CH3), 7.4–7.6 (m, aryl H) |
| Hypothetical N1,N3-Diphenyl derivative | H (no substituents) | ~300 (estimated) | δ 7.3–7.5 (m, aryl H) |
Key Findings :
- Electron-withdrawing groups (e.g., Br, I) increase melting points due to enhanced intermolecular interactions .
- Methyl groups lower melting points, likely due to steric hindrance reducing crystal packing efficiency .
- NMR data for aryl protons (δ 7.1–7.8 ppm) correlate with substituent electronic effects .
Biological Activity
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide, also known by its CAS number 95314-98-0, is a sulfonamide compound with significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound.
- Molecular Formula : C18H16ClN3O4S2
- Molecular Weight : 437.92 g/mol
- Structure : The compound features a diphenyl structure which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways in microbial and mammalian cells. It acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes important for various physiological processes including pH regulation and fluid secretion.
Enzyme Inhibition
Research indicates that this compound selectively inhibits specific isoforms of carbonic anhydrase, particularly those associated with Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. The inhibition of these enzymes can disrupt the bacterial metabolism and growth, making it a potential therapeutic agent against infections caused by this pathogen .
Biological Activity Overview
The compound has shown various biological activities, including:
- Antimicrobial Activity : Effective against Helicobacter pylori.
- Diuretic Effects : Similar to other sulfonamides, it may exhibit diuretic properties by influencing renal function.
- Antitumor Potential : Preliminary studies suggest potential activity against certain cancer cell lines, although further research is required.
Study 1: Inhibition of Helicobacter pylori
A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited the growth of H. pylori in vitro. The minimum inhibitory concentration (MIC) was determined to be approximately 10 µg/mL, indicating potent antimicrobial activity .
Study 2: Carbonic Anhydrase Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory effects on various human carbonic anhydrase isoforms. It was found to have a Ki (inhibition constant) value in the low nanomolar range for CA IX, suggesting significant selectivity and potency .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide, and how are reaction conditions optimized?
- Methodological Answer: The compound is synthesized via nucleophilic substitution using 1,3-benzenedisulfonyl chloride as the core scaffold. Phenethylamine and substituted amines (e.g., p-chlorophenethylamine) are reacted under controlled stoichiometric ratios in anhydrous solvents (e.g., dichloromethane). Reaction optimization involves adjusting temperature (room temperature to reflux), base selection (triethylamine or pyridine), and reaction time (24–48 hours) to maximize yield and minimize side products. Purification is achieved via preparative HPLC with gradient elution (20% to 100% buffer B over 2 hours) .
Q. How is chromatographic purity validated for this compound, and what acceptance criteria are used?
- Methodological Answer: Reverse-phase HPLC with a mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is employed. The Test solution (1 mg/mL of reference standard) and Sample solution are injected (20 µL each), and peak areas are compared. The impurity limit for 4-amino-6-chloro-1,3-benzenedisulfonamide (a common byproduct) must not exceed 1.0% relative to the main peak. System suitability tests ensure resolution ≥2.0 between critical pairs .
Q. What spectroscopic and analytical techniques are used for structural confirmation?
- Methodological Answer:
- NMR: H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups).
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion [M+H] (e.g., m/z 463.98 for CHClNOS).
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are quantified to ±0.3% of theoretical values.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or aryl group variation) impact the compound’s biological or catalytic activity?
- Experimental Design: Systematic SAR studies involve synthesizing analogs with substituents like fluorine (electron-withdrawing) or methyl (electron-donating) groups. Activity is assessed via enzyme inhibition assays (e.g., carbonic anhydrase) or catalytic efficiency in spiro-heterocycle synthesis (e.g., using TBBDA or PCBS catalysts). For example, replacing chlorine with trifluoromethyl groups enhances electrophilicity, improving catalytic yields in cyclopropane formation .
Q. What strategies resolve contradictions in purity data between HPLC and elemental analysis?
- Data Analysis Protocol:
HPLC Reanalysis: Verify column integrity (C18 vs. phenyl-hexyl phases) and mobile phase pH (acidic vs. neutral).
Ion Chromatography: Detect inorganic impurities (e.g., chloride or sulfate counterions) that may skew elemental results.
Thermogravimetric Analysis (TGA): Quantify residual solvents or hydrated water contributing to mass discrepancies.
- Example: A 0.5% HPLC impurity could correlate with a 0.3% excess in sulfur content due to sulfonic acid derivatives .
Q. How is the compound utilized as a catalyst or intermediate in multicomponent reactions?
- Mechanistic Insight: The disulfonamide moiety acts as a dual hydrogen-bond donor in asymmetric catalysis. For example, in spirocyclopropylbarbiturate synthesis, it facilitates cyclopropane ring closure via transition-state stabilization (Scheme 31 in ). Reaction kinetics are monitored via in situ FTIR to optimize catalyst loading (5–10 mol%) and solvent polarity (aqueous ethanol vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
